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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzyl alcohol

Cat. No.: B1302212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-methoxy-2-methylphenyl)methanol, a substituted benzyl alcohol, serves as a versatile

intermediate in organic synthesis, particularly in the development of novel pharmaceutical

compounds and other fine chemicals. Its distinct substitution pattern on the aromatic ring,

featuring both a methoxy and a methyl group, offers unique electronic and steric properties that

can be exploited in the design of target-specific molecules. This technical guide provides a

comprehensive overview of its chemical properties, detailed experimental protocols for its

synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties
The IUPAC name for 4-Methoxy-2-methylbenzyl alcohol is (4-methoxy-2-

methylphenyl)methanol. This compound is a derivative of benzyl alcohol with a methoxy group

at the C4 position and a methyl group at the C2 position of the benzene ring. A summary of its

key physical and chemical properties is presented below.
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Property Value Reference

IUPAC Name
(4-methoxy-2-

methylphenyl)methanol
N/A

CAS Number 52289-55-1 N/A

Molecular Formula C₉H₁₂O₂ N/A

Molecular Weight 152.19 g/mol N/A

Boiling Point
262-267 °C (for the

corresponding aldehyde)

Density
1.107 g/mL at 25 °C (for the

corresponding aldehyde)

Note: Experimental data for the boiling point and density of (4-methoxy-2-

methylphenyl)methanol are not readily available in the searched literature. The data provided is

for the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde, and should be considered

as an estimate.

Experimental Protocols
A common and effective method for the synthesis of (4-methoxy-2-methylphenyl)methanol is

the reduction of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.

Synthesis of (4-methoxy-2-methylphenyl)methanol via
Reduction of 4-methoxy-2-methylbenzaldehyde
Materials:

4-methoxy-2-methylbenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

methoxy-2-methylbenzaldehyde (1.0 equivalent) in methanol.

Reduction: Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium

borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC) until the starting aldehyde is completely consumed.

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract

the aqueous residue with dichloromethane (3 x volumes).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield

the crude product.

Purification: The crude (4-methoxy-2-methylphenyl)methanol can be purified by column

chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
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acetate in hexanes) to afford the pure product.

Characterization Protocols
¹H NMR Spectroscopy: The proton NMR spectrum of a related isomer, (4-

methoxyphenyl)methanol, in CDCl₃ shows characteristic signals for the aromatic protons as

two doublets around δ 6.9 ppm.[1] The methylene protons of the alcohol appear as a singlet

around δ 4.7 ppm, and the methoxy protons as a singlet around δ 3.6 ppm.[1] The alcohol

proton itself typically appears as a broad singlet. For (4-methoxy-2-methylphenyl)methanol,

one would expect to see additional signals corresponding to the methyl group on the

aromatic ring and a different splitting pattern for the aromatic protons due to the change in

symmetry.

¹³C NMR Spectroscopy: The carbon NMR spectrum of (4-methoxyphenyl)methanol displays

six distinct peaks, indicating the symmetry of the molecule.[1] Key signals include those for

the methoxy carbon around 56 ppm and the methylene carbon at approximately 71 ppm.[1]

The aromatic carbons resonate in the region of δ 128-161 ppm.[1] For (4-methoxy-2-

methylphenyl)methanol, more than six aromatic signals would be expected due to the lower

symmetry.

Electron Ionization (EI) Mass Spectrometry: The mass spectrum of the related (4-

methoxyphenyl)methanol shows a prominent molecular ion peak (M⁺) at m/z = 138, which is

also the base peak.[1] Characteristic fragmentation includes the loss of a hydrogen atom (M-

1) to give a peak at m/z = 137, and the loss of a hydroxyl radical (M-17) resulting in a peak at

m/z = 121.[1] For (4-methoxy-2-methylphenyl)methanol (MW = 152.19), the molecular ion

peak is expected at m/z = 152. Fragmentation patterns would likely involve the loss of a

methyl group from the aromatic ring or the methoxy group, and the loss of the hydroxymethyl

group.

The IR spectrum of an alcohol is characterized by a broad O-H stretching band in the region

of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-

3100 cm⁻¹. The C-O stretching of the alcohol will appear in the 1000-1260 cm⁻¹ region. For

(4-methoxy-2-methylphenyl)methanol, one would also expect to see characteristic peaks for

the C-O-C stretch of the methoxy group and C-H bending vibrations for the aromatic ring and

the methyl group. The IR spectrum of the related compound (4-methoxyphenyl)methanol is

consistent with an aromatic alcohol containing an ether linkage.[1]
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Synthesis and Characterization Workflow
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Synthesis and Characterization Workflow

Biological Significance and Potential Signaling
Pathways
While specific signaling pathways for (4-methoxy-2-methylphenyl)methanol are not extensively

documented in the current literature, the metabolism of benzyl alcohols, in general, provides a

framework for understanding its likely biological fate. In biological systems, benzyl alcohols are

typically metabolized to facilitate their excretion.

The primary metabolic pathway for benzyl alcohol involves oxidation to the corresponding

benzoic acid, which is then often conjugated with glycine to form hippuric acid and excreted.[2]

In prokaryotic systems, such as Pseudomonas putida, benzyl alcohol can be metabolized via

benzaldehyde and benzoate to catechol, which then enters the ortho-cleavage pathway.[3][4]

Given its structure, (4-methoxy-2-methylphenyl)methanol would likely undergo a similar

metabolic transformation. The alcohol moiety is susceptible to oxidation by alcohol

dehydrogenases to form 4-methoxy-2-methylbenzaldehyde, which can be further oxidized by

aldehyde dehydrogenases to 4-methoxy-2-methylbenzoic acid. This carboxylic acid can then
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be conjugated, for instance with glycine or glucuronic acid, to form a more water-soluble

metabolite for excretion.

(4-methoxy-2-methylphenyl)methanol

4-methoxy-2-methylbenzaldehyde

Oxidation

4-methoxy-2-methylbenzoic acid

Oxidation
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Proposed Metabolic Pathway

The introduction of methoxy and methyl groups on the benzyl alcohol scaffold can influence its

metabolic rate and pathway preference, as well as its interaction with biological targets. These

substitutions can affect the compound's lipophilicity and electronic properties, which are critical

determinants of its pharmacokinetic and pharmacodynamic profiles. For drug development
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professionals, understanding these metabolic pathways is crucial for predicting the in vivo

behavior of derivatives of (4-methoxy-2-methylphenyl)methanol and for designing molecules

with improved metabolic stability and desired biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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